molecular formula C8H7NO B1358150 3-Hydroxy-5-methylbenzonitrile CAS No. 95658-81-4

3-Hydroxy-5-methylbenzonitrile

Cat. No. B1358150
CAS RN: 95658-81-4
M. Wt: 133.15 g/mol
InChI Key: OATUMQZBLZQKBX-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylbenzonitrile is a chemical compound . It is also known as 3-Hydroxy-5-methylbenzene-1-carbonitrile or 5-Methyl-3-hydroxybenzonitrile.


Synthesis Analysis

The synthesis of 3-Hydroxy-5-methylbenzonitrile involves the reaction of 3-methoxy-5-methyl-benzonitrile with boron trichloride and tetra-(n-butyl)ammonium iodide in dichloromethane at -78 - 20°C . The reaction mixture is stirred at -78°C and warmed up to room temperature overnight. The reaction mixture is then quenched with ice and neutralized with a saturated NaHCO3 solution .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-5-methylbenzonitrile is C8H7NO . The InChI code is 1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3 .


Physical And Chemical Properties Analysis

3-Hydroxy-5-methylbenzonitrile is a solid substance . It has a molecular weight of 133.15 g/mol . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Synthesis of Related Compounds : 4-Hydroxy-3-iodo-5-nitrobenzonitrile, related to 3-Hydroxy-5-methylbenzonitrile, has been synthesized from p-hydroxybenzaldehyde through nitration, cyanation, and iodination, with a high yield and purity (Zhao Hai-shuang, 2003).
  • Photochemical Studies : The photochemistry of 5-chloro-2-hydroxybenzonitrile has been studied, revealing key insights into the behavior of related compounds such as 3-Hydroxy-5-methylbenzonitrile in aqueous solutions (Florent Bonnichon et al., 1999).

2. Agricultural Applications

  • Herbicide Resistance : Research has demonstrated that expressing a specific nitrilase gene in transgenic tobacco plants, related to the metabolism of bromoxynil (a compound similar to 3-Hydroxy-5-methylbenzonitrile), confers resistance to high levels of the herbicide bromoxynil (D. Stalker et al., 1988).

3. Material Science

  • Polyamide Synthesis : A study explored the synthesis of aromatic polyamides using 4,4'-(1,5-naphthalenedioxy)dibenzoic acid, derived from p-fluorobenzonitrile, a compound related to 3-Hydroxy-5-methylbenzonitrile (S. Hsiao & Kuan-Yu Chu, 1997).

Safety and Hazards

3-Hydroxy-5-methylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-hydroxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATUMQZBLZQKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620622
Record name 3-Hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-methylbenzonitrile

CAS RN

95658-81-4
Record name 3-Hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL round bottom flask, 3-methoxy-5-methyl-benzonitrile (500 mg, 3.39 mmol) was dissolved in 15 mL dry DCM, and tetrabutylammonium iodide (1.38 g, 3.73 mmol, 3.5 eq.) was added. The flask was cooled to −78° C. BCl3 (1 M in DCM, 11.87 mL, 33.16 mmol) was added to the reaction dropwise. The reaction mixture was stirred at −78° C. and warmed up to room temperature overnight. The reaction mixture was quenched with ice and neutralized with saturated NaHCO3 solution. DCM was added to extract the reaction mixture. The organic layer was concentrated down and purified (silica gel, 0-10% MeOH/DCM) to give a light yellow solid (408 g, 90%). LC-MS shows 132.0 (M−1). 1H NMR (300 MHz, CDCl3): δ 7.20 (s, 1H), 6.96 (s, 1H), 6.91 (s, 1H), 2.37 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
11.87 mL
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
catalyst
Reaction Step Three
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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